
1-(4-Chlorophenyl)imidazolidine-2,4-dione
Overview
Description
1-(4-Chlorophenyl)imidazolidine-2,4-dione is a bicyclic urea derivative characterized by a five-membered imidazolidine-2,4-dione core substituted at the 1-position with a 4-chlorophenyl group. Its molecular formula is C₁₀H₈ClN₂O₂ (CID 4784743), with a molecular weight of 238.64 g/mol . The 4-chlorophenyl substituent introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound serves as a precursor in synthesizing derivatives with diverse biological activities, including enzyme inhibition and hypoglycemic effects .
Preparation Methods
General Synthetic Routes for Hydantoins and Related Derivatives
Hydantoins such as 1-(4-chlorophenyl)imidazolidine-2,4-dione are commonly synthesized via multi-step organic synthesis involving amino acid derivatives, isocyanates, or urea derivatives. The preparation methods can be broadly categorized as:
- Strecker Synthesis followed by Cyclization
- Reaction of Amino Acids with Isocyanates
- Direct Cyclization of Urea Derivatives with α-Halo Acids
Specific Preparation Methods of this compound
Synthesis via Amino Acid Derivatives and Phenyl Isocyanate
A prominent method involves the synthesis of C-substituted phenylglycine derivatives via Strecker synthesis, followed by reaction with phenyl isocyanate to form the imidazolidine-2,4-dione ring. This method has been applied to various substituted phenyl derivatives including 4-chlorophenyl substituents.
Step 1: Strecker Synthesis
- React 4-chlorobenzaldehyde with ammonium chloride and sodium cyanide to form C-4-chlorophenylglycine.
- Acid hydrolysis converts the nitrile intermediate to the corresponding amino acid derivative.
Step 2: Cyclization with Phenyl Isocyanate
- The C-4-chlorophenylglycine reacts with phenyl isocyanate under controlled conditions.
- Acid hydrolysis completes the formation of the imidazolidine-2,4-dione ring, yielding this compound.
This two-step process typically yields the target compound in 70–74% yield, with the final product isolated as a white solid with melting point exceeding 215°C.
Alternative Preparation via Direct Cyclization
Another approach involves direct cyclization of appropriately substituted urea derivatives with α-halo acids or their derivatives. Although less commonly reported specifically for the 4-chlorophenyl derivative, this method is a classical route for hydantoin synthesis.
Preparation via Methylene-Substituted Hydantoins
Research has also reported the synthesis of 5-methylene-3-(4-chlorophenyl)imidazolidine-2,4-dione, a related compound, via previously established procedures involving condensation reactions. This compound was obtained in 68% yield as a white solid with melting point >215°C, characterized by IR, NMR, and mass spectrometry data confirming its structure.
Analytical Data Supporting the Preparation
The synthesized this compound and related compounds have been characterized by:
- Infrared (IR) Spectroscopy: Characteristic carbonyl stretching bands at approximately 1775 cm⁻¹ and 1728 cm⁻¹, indicating the presence of the two keto groups in the imidazolidine ring.
- Mass Spectrometry (FAB-MS): Molecular ion peak consistent with the molecular weight (m/z 223 for 5-methylene-3-(4-chlorophenyl)imidazolidine-2,4-dione).
- Nuclear Magnetic Resonance (NMR):
Summary Table of Preparation Methods and Yields
Research Findings and Notes
- The Strecker synthesis route is efficient and provides moderate to good yields for this compound and analogues.
- The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity.
- The compounds exhibit characteristic spectroscopic signatures that confirm the successful formation of the hydantoin ring and the substitution pattern.
- These synthetic routes allow for structural modifications at the aromatic ring, enabling the synthesis of various substituted hydantoins for biological activity screening.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
1-(4-Chlorophenyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has shown its potential in developing drugs for treating epilepsy and bacterial infections.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its binding to the voltage-gated sodium channels, inhibiting their function and reducing neuronal excitability . Additionally, its antibacterial activity is linked to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
a) 1-(4-Methoxyphenyl)imidazolidine-2,4-dione
- Substituent : Methoxy (-OCH₃) at the 4-position of the phenyl ring.
- Key Differences : The electron-donating methoxy group increases electron density on the aromatic ring, enhancing solubility in polar solvents compared to the chloro analog.
- Synthesis : Reacted with formaldehyde to yield 3-(hydroxymethyl)-1-(4-methoxyphenyl)imidazolidine-2,4-dione, demonstrating the reactivity of the imidazolidine ring’s 3-position .
- Structural Data: Crystallizes in a monoclinic system (space group P2₁/c) with a dihedral angle of 85.5° between the methoxyphenyl and imidazolidine planes, compared to 89.2° in the chloro analog .
b) 3-[(4-Chlorophenyl)sulfonyl]-1-(4-chlorophenyl)imidazolidine-2,4-dione
- Substituent : Sulfonyl (-SO₂) group at position 3 of the imidazolidine ring.
- Biological Activity : Exhibits potent inhibition of human heart chymase (IC₅₀ = 0.12 µM), attributed to interactions between the sulfonyl group and the enzyme’s S1'-S2' subsites. The dual 4-chlorophenyl groups enhance hydrophobic binding .
- Molecular Modeling : The sulfonyl group forms hydrogen bonds with the oxyanion hole of chymase, a feature absent in the parent compound .
Modifications on the Imidazolidine Ring
a) 5-Methyl Derivatives
- Example : 1-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione (CID 4784743) .
- Impact : The methyl group at position 5 introduces steric hindrance, reducing ring flexibility. This modification is associated with altered pharmacokinetic properties, such as increased metabolic stability.
b) Sulfonylated Derivatives
- Example : 1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione .
- Structural Features : Crystallizes in a triclinic system (P1 space group) with two independent U-shaped molecules in the asymmetric unit. The sulfonyl group participates in N–H⋯O hydrogen bonds, forming dimeric arrangements .
- Activity : Demonstrates aldose reductase inhibition (IC₅₀ = 1.8 µM) and hypoglycemic effects, likely due to the sulfonyl group’s electron-withdrawing nature enhancing interactions with enzyme active sites .
Functional Group Additions
a) 3-Hydroxymethyl Derivatives
- Example : 3-(Hydroxymethyl)-1-(4-methoxyphenyl)imidazolidine-2,4-dione .
- Synthesis : Prepared via reaction with formaldehyde, yielding a 90% product. The hydroxymethyl group enables further functionalization (e.g., esterification).
b) Nitrofurantoin (1-[(5-Nitrofurfurylidene)amino]imidazolidine-2,4-dione)
- Substituent : Nitrofuran group linked via an imine bond.
- Activity: Broad-spectrum antimicrobial agent targeting urinary tract infections, highlighting how non-phenyl substituents can redirect biological activity .
Key Research Findings
- Substituent Position Matters : Sulfonyl groups at position 3 (e.g., compound 29) enhance enzyme inhibition, while N1-substituted sulfonyl groups (e.g., ) favor aldose reductase binding .
- Electron Effects : Electron-withdrawing groups (Cl, SO₂) improve interactions with hydrophobic enzyme pockets, whereas electron-donating groups (OCH₃) enhance solubility .
- Crystallographic Trends : Chlorophenyl-substituted derivatives exhibit larger dihedral angles (~89°) compared to methoxyphenyl analogs (~85°), impacting packing efficiency .
Biological Activity
1-(4-Chlorophenyl)imidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on enzyme inhibition, antitumor properties, and antibacterial effects, supported by case studies and detailed research findings.
This compound has the molecular formula and is classified as an imidazolidine derivative. Its structure includes a chlorophenyl group that contributes to its biological activity.
Enzyme Inhibition
Research has shown that this compound exhibits enzyme inhibition properties. It has been tested against various biological targets, particularly focusing on its interaction with anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins. A study found that derivatives of imidazolidine-2,4-dione, including this compound, demonstrated significant inhibitory effects on Bcl-2 proteins, which are crucial in cancer therapy. Specifically, compound 8k showed better growth inhibitory effects on K562 and PC-3 cell lines compared to lead compounds .
Cardiovascular Effects
In vivo studies have indicated that imidazolidine derivatives can induce cardiovascular effects such as hypotension and bradycardia. For example, the compound IM-7 (related to this compound) was shown to induce hypotension in rats at specific dosages (20 mg/kg and 30 mg/kg), with mechanisms involving endothelial muscarinic receptor activation and nitric oxide release . This suggests that the biological activity of these compounds may extend to cardiovascular modulation.
Table of Biological Activities
Case Studies
- Antitumor Activity : The study on imidazolidine derivatives showed that compound 8k effectively inhibited cell growth in leukemia (K562) and prostate cancer (PC-3) cell lines. This highlights the potential of this compound as an antitumor agent targeting Bcl-2 pathways .
- Cardiovascular Research : The cardiovascular effects observed with related compounds indicate a need for further exploration into how this compound influences vascular health and its potential therapeutic applications in hypertension management .
Q & A
Q. What are the most reliable synthetic routes for 1-(4-Chlorophenyl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?
Basic Research Question
The synthesis of imidazolidine-2,4-dione derivatives often involves cyclocondensation reactions. For this compound, a plausible route is the reaction of 4-chlorophenylurea with diketene or its equivalents under acidic or basic conditions. Optimization can be achieved by varying catalysts (e.g., p-toluenesulfonic acid or NaHCO₃), solvents (e.g., acetic acid or DMF), and temperature (80–120°C). Reaction monitoring via TLC or HPLC helps identify intermediates and byproducts. Evidence from analogous compounds (e.g., 1-(4-Methoxyphenyl) derivatives) suggests that steric and electronic effects of substituents significantly influence yield .
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in imidazolidine-2,4-dione derivatives?
Basic Research Question
SC-XRD provides precise bond lengths, angles, and torsion angles, critical for confirming regiochemistry and stereochemistry. For example, in 1-(4-Methoxyphenyl)imidazolidine-2,4-dione, SC-XRD data revealed a planar imidazolidine ring (mean deviation: 0.002 Å) and intermolecular hydrogen bonds stabilizing the crystal lattice . For the 4-chlorophenyl analog, similar methods can clarify substituent orientation (e.g., para vs. meta positions) and non-covalent interactions (e.g., C–H···O or π-stacking) .
Q. What computational strategies are effective for predicting reaction pathways and intermediates in imidazolidine-2,4-dione synthesis?
Advanced Research Question
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and intermediates. For instance, reaction path search methods combined with experimental data (as used in ICReDD’s workflow) enable identification of low-energy pathways and regioselectivity trends . Solvent effects can be incorporated via PCM models, while AIM analysis clarifies electronic interactions. This approach reduces trial-and-error experimentation and validates mechanistic hypotheses .
Q. How should researchers address contradictory data in spectroscopic characterization (e.g., NMR vs. XRD)?
Advanced Research Question
Contradictions between NMR (solution state) and XRD (solid state) data often arise from conformational flexibility or solvent effects. For example, NMR may indicate dynamic ring puckering, while XRD shows a planar structure. To resolve this:
- Perform variable-temperature NMR to assess conformational exchange.
- Compare DFT-optimized gas-phase and solvated structures with experimental data.
- Use dynamic XRD (e.g., at multiple temperatures) to capture flexibility .
Q. What reactor design considerations are critical for scaling up imidazolidine-2,4-dione synthesis?
Intermediate Research Question
Key factors include:
- Mixing efficiency : High shear forces for viscous intermediates.
- Heat transfer : Exothermic cyclization steps require jacketed reactors or cooling coils.
- Catalyst retention : Fixed-bed reactors for heterogeneous catalysis (e.g., zeolites).
- Safety : Pressure relief systems for volatile byproducts (e.g., NH₃). Classification under CRDC’s "Reaction fundamentals and reactor design" (RDF2050112) emphasizes these parameters .
Q. How can interdisciplinary approaches enhance the discovery of novel imidazolidine-2,4-dione derivatives?
Advanced Research Question
Integrate:
- Computational screening : Machine learning models trained on PubChem data to predict bioactive substituents .
- High-throughput experimentation (HTE) : Automated platforms for parallel synthesis and rapid SAR analysis.
- Crystallography-driven design : SC-XRD datasets to guide steric and electronic modifications .
This feedback loop between computation, synthesis, and characterization accelerates lead optimization .
Q. What statistical methods are recommended for optimizing reaction parameters in imidazolidine-2,4-dione synthesis?
Advanced Research Question
Factorial design (e.g., 2³ full factorial) identifies critical variables (e.g., temperature, catalyst loading, solvent polarity). Response surface methodology (RSM) models nonlinear relationships, while ANOVA quantifies factor significance. For example, a central composite design could optimize yield and purity simultaneously, minimizing resource use .
Q. How does the electronic nature of the 4-chlorophenyl group influence the reactivity of imidazolidine-2,4-dione?
Intermediate Research Question
The electron-withdrawing Cl substituent enhances electrophilicity at the carbonyl groups, facilitating nucleophilic attacks (e.g., aminolysis or Grignard additions). Comparative studies with 4-methoxyphenyl analogs (electron-donating) show slower reaction kinetics, confirming electronic effects . Hammett plots (σ constants) can quantify this relationship .
Q. What are the best practices for validating purity in imidazolidine-2,4-dione derivatives?
Basic Research Question
- Chromatography : HPLC with UV/Vis detection (λ = 254 nm) and C18 columns.
- Spectroscopy : ¹H/¹³C NMR integration for stoichiometric protons; IR for carbonyl stretches (~1700–1750 cm⁻¹).
- Elemental analysis : ≤0.4% deviation from theoretical C/H/N values.
Cross-validation with SC-XRD (e.g., occupancy refinement) ensures crystalline purity .
Q. How can researchers mitigate degradation during storage of imidazolidine-2,4-dione compounds?
Intermediate Research Question
Degradation pathways (hydrolysis, oxidation) depend on substituents. Strategies include:
Properties
IUPAC Name |
1-(4-chlorophenyl)imidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-1-3-7(4-2-6)12-5-8(13)11-9(12)14/h1-4H,5H2,(H,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUFTVKWLAFLSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354497 | |
Record name | 1-(4-chlorophenyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32549-33-0 | |
Record name | 1-(4-Chlorophenyl)-2,4-imidazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32549-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-chlorophenyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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